molecular formula C18H30INO2 B13754075 Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, 2-phenylbutyrate CAS No. 73664-07-0

Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, 2-phenylbutyrate

Cat. No.: B13754075
CAS No.: 73664-07-0
M. Wt: 419.3 g/mol
InChI Key: ADOMOBOBDDVOLP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents like acetonitrile or ethanol, and the reaction is carried out at elevated temperatures to ensure complete quaternization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This makes it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • Tetraethylammonium iodide
  • Tetramethylammonium iodide
  • Benzyltrimethylammonium iodide

Uniqueness

Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide is unique due to its phenylbutanoyloxy group, which imparts specific chemical and biological properties not found in simpler quaternary ammonium compounds. This structural feature enhances its ability to interact with biological membranes and makes it a valuable compound in various applications .

Properties

CAS No.

73664-07-0

Molecular Formula

C18H30INO2

Molecular Weight

419.3 g/mol

IUPAC Name

diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium;iodide

InChI

InChI=1S/C18H30NO2.HI/c1-5-17(16-12-9-8-10-13-16)18(20)21-15-11-14-19(4,6-2)7-3;/h8-10,12-13,17H,5-7,11,14-15H2,1-4H3;1H/q+1;/p-1

InChI Key

ADOMOBOBDDVOLP-UHFFFAOYSA-M

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCC[N+](C)(CC)CC.[I-]

Origin of Product

United States

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